
(1R)-1-(3,4-Dichlorophenyl)ethane-1,2-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R)-1-(3,4-Dichlorophenyl)ethane-1,2-diamine: is an organic compound characterized by the presence of two amine groups attached to an ethane backbone, with a dichlorophenyl group attached to the first carbon
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with commercially available 3,4-dichlorobenzaldehyde.
Step 1: The 3,4-dichlorobenzaldehyde undergoes a reductive amination reaction with ethylenediamine in the presence of a reducing agent such as sodium cyanoborohydride.
Step 2: The resulting intermediate is then subjected to further purification and isolation processes to obtain the desired (1R)-1-(3,4-Dichlorophenyl)ethane-1,2-diamine.
Industrial Production Methods: Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically resulting in the formation of corresponding imines or nitriles.
Reduction: Reduction reactions can convert the compound into various amine derivatives.
Substitution: The amine groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are commonly employed in substitution reactions.
Major Products:
Oxidation: Formation of imines or nitriles.
Reduction: Various amine derivatives.
Substitution: Substituted amine derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the development of new catalysts and ligands.
Biology:
- Investigated for its potential as a biochemical probe.
- Studied for its interactions with various biological macromolecules.
Medicine:
- Explored for its potential therapeutic applications, including as an intermediate in the synthesis of pharmaceutical compounds.
Industry:
- Utilized in the production of specialty chemicals.
- Applied in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of (1R)-1-(3,4-Dichlorophenyl)ethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
- (1R)-1-(3,4-Dichlorophenyl)ethane-1-amine
- (1R)-1-(3,4-Dichlorophenyl)ethane-1,2-diol
- (1R)-1-(3,4-Dichlorophenyl)ethane-1,2-dinitrile
Uniqueness:
- The presence of two amine groups in (1R)-1-(3,4-Dichlorophenyl)ethane-1,2-diamine provides unique reactivity and interaction potential compared to its monoamine or diol counterparts.
- The dichlorophenyl group enhances its stability and reactivity, making it a valuable intermediate in various synthetic processes.
Propiedades
Fórmula molecular |
C8H10Cl2N2 |
|---|---|
Peso molecular |
205.08 g/mol |
Nombre IUPAC |
(1R)-1-(3,4-dichlorophenyl)ethane-1,2-diamine |
InChI |
InChI=1S/C8H10Cl2N2/c9-6-2-1-5(3-7(6)10)8(12)4-11/h1-3,8H,4,11-12H2/t8-/m0/s1 |
Clave InChI |
DACCINGOQFWAFJ-QMMMGPOBSA-N |
SMILES isomérico |
C1=CC(=C(C=C1[C@H](CN)N)Cl)Cl |
SMILES canónico |
C1=CC(=C(C=C1C(CN)N)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


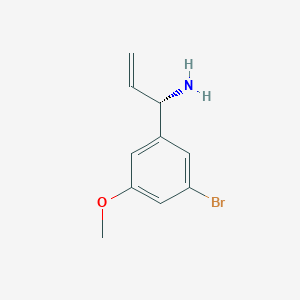
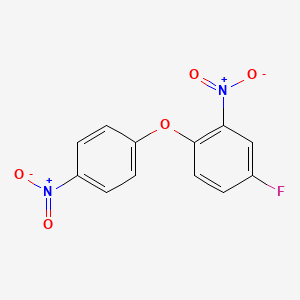

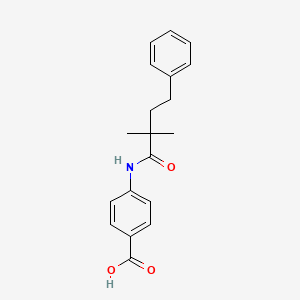
![6-(Oxazol-5-YL)imidazo[1,2-B]pyridazine-3-carbonitrile](/img/structure/B13047163.png)
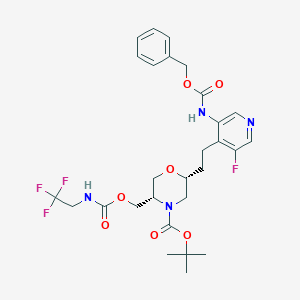
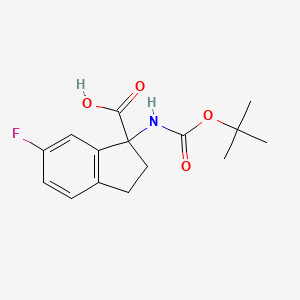

![6-Bromo-2-methyl-5-nitro-2,3-dihydroimidazo[2,1-B]oxazole](/img/structure/B13047197.png)
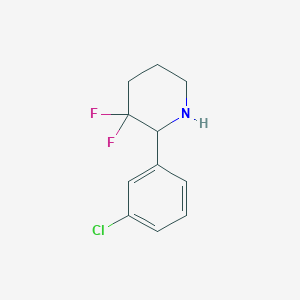
![(E)-N-{thieno[2,3-d]pyrimidin-4-yl}-N'-{[3-(trifluoromethyl)phenyl]methoxy}methanimidamide](/img/structure/B13047216.png)



